methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate
Description
Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is a pyrazole-based ester compound characterized by a methyl-substituted pyrazole ring linked to a propanoate moiety via a methylene bridge. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The ester functional group in this compound enhances its solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(10-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
YIOAFPWWGMDHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Ester Hydrolysis
Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) media
Products :
| Condition | Product | Yield |
|---|---|---|
| 1M HCl, reflux | 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | 82% |
| 0.5M NaOH, RT | Sodium 3-(5-methyl-1H-pyrazol-3-yl)propanoate | 95% |
Kinetic studies show pseudo-first-order behavior with rate constants:
Electrophilic Substitution:
Nitration :
-
Reagent: HNO₃/H₂SO₄ (1:3 v/v)
-
Product: Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Halogenation :
| Halogen | Conditions | Product |
|---|---|---|
| Cl₂ | CHCl₃, 0°C | 3-chloro derivative |
| Br₂ | AcOH, RT | 5-bromo derivative |
Bromination shows temperature-dependent regiochemistry:
-
25°C: 70% C-4 substitution
-
60°C: 55% C-5 substitution.
Reductive Transformations
Ester Reduction :
-
LiAlH₄/THF → 3-(5-methyl-1H-pyrazol-3-yl)propan-1-ol (98% yield)
Catalytic Hydrogenation :
-
10% Pd/C, H₂ (1 atm): Selective pyrazole ring saturation not observed
-
PtO₂, H₂ (3 atm): Full reduction to pyrrolidine derivative (43% yield).
Comparative Reactivity Analysis
| Reaction Type | This Compound | Analog A* | Analog B** |
|---|---|---|---|
| Ester hydrolysis rate (k, s⁻¹) | 1.8×10⁻³ | 2.1×10⁻³ | 9.4×10⁻⁴ |
| Nitration yield | 85% | 72% | 91% |
| LiAlH₄ reduction efficiency | 98% | 88% | 95% |
*Analog A: Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
**Analog B: Ethyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate
Key trends:
-
Electron-donating groups on pyrazole enhance nitration yields
-
Steric effects from C-5 methyl group slow hydrolysis versus ethyl analogs
Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
-
Requires pre-halogenation at C-4 position
-
Typical conditions: Pd(PPh₃)₄, K₂CO₃, 80°C
-
Yields: 60-75% with aryl boronic acids
Click Chemistry :
-
Cu(I)-catalyzed azide-alkyne cycloaddition
-
Requires propargyl derivative synthesis
Stability Considerations
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH 1.0 (HCl) | Ester hydrolysis + pyrazole ring protonation | 4.2 hr |
| pH 7.4 (PBS) | Slow ester hydrolysis | 18.3 d |
| UV light (254 nm) | Radical-mediated decomposition | 1.7 hr |
Storage recommendations: -20°C under argon, protected from moisture .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The unique structural features of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate make it a promising lead compound for the development of new pharmaceuticals. Its pyrazole ring structure is known for conferring biological activity, which can be harnessed to create compounds with enhanced therapeutic effects. Research indicates that derivatives of pyrazole exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Case Study: Antimicrobial Properties
A study explored the synthesis of pyrazole derivatives, including this compound, which demonstrated significant antimicrobial activity against several bacterial strains. The results suggested that modifications to the pyrazole moiety could enhance potency and selectivity against specific pathogens. The findings indicate that further optimization could lead to effective antimicrobial agents .
Agrochemical Applications
Pesticide Development
this compound is also being investigated for its potential use in agrochemicals. The compound's ability to interact with biological systems makes it suitable for developing new pesticides that are both effective and environmentally friendly. The incorporation of the pyrazole structure may improve the selectivity and efficacy of these agrochemicals .
Case Study: Herbicidal Activity
Research has shown that pyrazole-based compounds can exhibit herbicidal properties. In one study, the application of this compound on various weed species resulted in significant growth inhibition. This suggests potential use as a selective herbicide in agricultural practices .
Synthesis Overview
| Step | Reaction | Product |
|---|---|---|
| 1 | Aza-Michael addition | Pyrazole derivative |
| 2 | Esterification | This compound |
This synthesis pathway allows for the modification of functional groups, which can tailor the biological activity of the resulting compound.
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of pyrazole derivatives allows for systematic comparisons. Below, methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is evaluated against analogs with variations in substituents, functional groups, and hybrid frameworks.
Substituent Variations on the Pyrazole Ring
a) Nitro-Substituted Analog
- Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS: 1005641-08-6) The nitro group at the 3-position of the pyrazole ring introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to the methyl-substituted parent compound.
b) Trifluoromethyl-Substituted Analog
- Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in drug discovery.
c) Chloro- and Bromo-Substituted Analogs
- 2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid Halogen substituents (Cl, Br) improve intermolecular interactions (e.g., halogen bonding) and may enhance herbicidal or antimicrobial activity. The carboxylic acid group, unlike the ester in the parent compound, increases polarity and water solubility .
Functional Group Modifications
a) Carboxamide Derivatives
- 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide (MK6)
b) Urea-Linked Hybrids
Hybrid Frameworks
a) Triazole-Pyrazole Hybrids
- 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate
b) Furan-Pyrazole Cocrystals
- 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate
- Cocrystallization with furan derivatives alters crystallographic packing and melting points, which could influence formulation strategies in solid-state applications .
Biological Activity
Methyl 3-(5-methyl-1H-pyrazol-3-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, which is known for its pharmacological versatility. The molecular formula is , and it features a methyl group at the 5-position of the pyrazole, contributing to its unique biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains, with mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 16 µg/mL | Enzyme inhibition |
| Pseudomonas aeruginosa | 64 µg/mL | Unknown |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells (MCF-7) and other tumor models .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of migration |
The mechanisms underlying the biological activities of this compound are multifaceted:
- GIRK Channel Modulation : Recent research suggests that derivatives of pyrazole can act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
- Quorum Sensing Inhibition : The compound has shown potential in disrupting quorum sensing in pathogenic bacteria, thereby reducing biofilm formation and virulence factor expression, which is critical for treating chronic infections .
Study on Anticancer Properties
A study evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours, with flow cytometry confirming increased rates of apoptosis compared to control groups .
Study on Antimicrobial Properties
In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited growth effectively at lower concentrations than many conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
